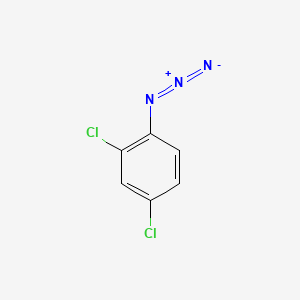

1-Azido-2,4-dichlorobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

ADCB can be synthesized using various methods. One common approach involves the azidation of 2,4-dichloronitrobenzene using sodium azide and iron (III) chloride as the catalyst . Another method involves the reaction of 2,4-dichlorophenylhydrazine with sodium nitrite in the presence of hydrochloric acid. The resulting product is then treated with sodium azide to yield ADCB .Molecular Structure Analysis

The molecular formula of ADCB is C6H3N3Cl2 . Its chemical structure contains two chlorine atoms and one azide group, making it a reactive compound.Chemical Reactions Analysis

Organic azides, such as ADCB, are central to click chemistry, which involves the conjugation of two molecules . They can undergo various chemical transformations, including substitution, addition, and reduction reactions . For example, α-azido secondary acetamides (α-AzSAs) have unique reactivities as minimal and unhindered azide structures .Physical And Chemical Properties Analysis

ADCB is a stable compound that is unaffected by light, air, and moisture. It is soluble in most organic solvents, including chloroform, ether, and benzene. It has a density of 1.49 g/cm3, a boiling point of 310 °C, and a melting point of 54-55 °C .Scientific Research Applications

- Outcome : These reactions yield basic five-, six-, and organometallic heterocyclic systems or their fused analogs .

- Examples : One-pot domino reactions, Aza-Michael additions, and [3+2] cycloadditions are notable examples .

Organic Synthesis and Heterocycle Formation

Catalysis and Chemoselectivity

Ugi Four-Component Reaction

Nucleophilic Addition Reactions

Cycloaddition Reactions

Mixed Addition/Cyclization/Oxygen Insertion

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-azido-2,4-dichlorobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2N3/c7-4-1-2-6(10-11-9)5(8)3-4/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDVUXRITYOFJPB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Azido-2,4-dichlorobenzene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-2-sulfonamide](/img/structure/B2392721.png)

![1-{1-[(4-Fluorophenyl)methanesulfonyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2392723.png)

![4-(4-fluorobenzoyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide](/img/structure/B2392725.png)

![Ethyl 2-[[3-(azepan-1-ylsulfonyl)-4-methylbenzoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2392732.png)

![3-Chloro-2-(3,4-dichlorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2392734.png)

![N~1~-benzyl-2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2392738.png)

![4-(1-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one](/img/structure/B2392741.png)